N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by:
- A Z-configured benzylidene group at the 5-position of the thiazolidinone ring, substituted with a 4-ethylphenyl moiety.
- A propanamide linker connecting the thiazolidinone core to a 1,3-benzothiazol-2-yl group.
- A sulfanylidene (C=S) group at the 2-position and a 4-oxo (C=O) group at the 4-position of the thiazolidinone ring.
The 1,3-benzothiazole moiety may enhance lipophilicity and π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S3/c1-2-14-7-9-15(10-8-14)13-18-20(27)25(22(28)30-18)12-11-19(26)24-21-23-16-5-3-4-6-17(16)29-21/h3-10,13H,2,11-12H2,1H3,(H,23,24,26)/b18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQDDJZHGCUHM-AQTBWJFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is cysteine (Cys) and tyrosinase . Cysteine plays a key role in all life forms, while tyrosinase is an enzyme that is critical for melanin synthesis.
Mode of Action
The compound interacts with its targets in a unique way. It has been developed as a fluorescent probe for selectively sensing cysteine over other analytes. The compound alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of cysteine.
In the case of tyrosinase, the compound acts as a competitive inhibitor . It has a stronger affinity with tyrosinase by forming multiple hydrogen bonds and a hydrophobic interaction with residues of tyrosinase.
Biochemical Pathways
The compound affects the biochemical pathways related to cysteine sensing and melanogenesis . By selectively sensing cysteine, it can influence the biochemical processes that rely on this amino acid. As a tyrosinase inhibitor, it can prevent melanin accumulation in the skin, thereby inhibiting pigmentation disorders.
Pharmacokinetics
The compound’s ability to selectively sense cysteine and inhibit tyrosinase suggests that it may have good bioavailability and selectivity.
Result of Action
The compound’s action results in a significant decrease in melanogenesis. This is due to its inhibitory effect on tyrosinase, which prevents the accumulation of melanin in the skin. In the case of cysteine sensing, the compound enables highly sensitive and selective imaging of cysteine in vitro and in vivo.
Biological Activity
The compound N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide represents a complex structure with potential biological activities. This article outlines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C26H25N3O3S2
- Molecular Weight : 485.5 g/mol
- IUPAC Name : this compound
The compound features a benzothiazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. The thiazolidinone scaffold is particularly noted for its ability to inhibit bacterial growth by interfering with metabolic pathways.
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress within the cells, contributing to cell death.
Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the efficacy of similar benzothiazole derivatives on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting potential for development into new antimicrobial therapies .
Data Table
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The 4-ethylphenyl substituent in the target compound distinguishes it from analogues with different aromatic or heteroaromatic groups. Key comparisons include:
Key Observations :
Variations in the Amide-Linked Moieties
The 1,3-benzothiazol-2-yl group in the target compound contrasts with other amide-linked substituents:
Key Observations :
Tautomerism and Conformational Analysis
The thiazolidinone core can exist in thione-thiol tautomeric forms. confirms that analogues like the target compound predominantly adopt the thione form (C=S), evidenced by:
Comparatively, compounds with electron-donating groups (e.g., 4-methylphenyl in ) show reduced tautomeric stabilization due to weaker resonance effects.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves a multi-step process:
- Step 1 : Formation of the thiazolidinone core via condensation of a benzothiazole derivative with a substituted benzaldehyde (e.g., 4-ethylbenzaldehyde) under acidic or basic conditions, often using catalysts like piperidine or acetic acid .
- Step 2 : Introduction of the propanamide moiety through nucleophilic substitution or coupling reactions.
- Step 3 : Purification via recrystallization (methanol/ethanol) or column chromatography to isolate the Z-isomer, confirmed by NMR . Challenges include maintaining stereochemical integrity (Z-configuration) and optimizing yields (typically 40-65%) .
Q. How is the compound structurally characterized?
Key techniques:
- 1H/13C NMR : Assign peaks for the benzothiazole (δ 7.2–8.1 ppm), thiazolidinone (C=O at ~170 ppm), and methylidene (δ 6.8–7.3 ppm) groups in CDCl3 or DMSO-d6 .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Identify C=S (1100–1200 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC50 in HeLa, MCF-7 cells) .
- Anti-inflammatory : COX-2 inhibition via ELISA .
- Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are critical .
Q. What solvent systems optimize its solubility for in vitro studies?
- Polar aprotic solvents : DMSO (for stock solutions).
- Aqueous buffers : Use Tween-80 (0.1%) or cyclodextrins to enhance solubility in PBS (pH 7.4) .
- Avoid chloroform due to potential thiol group interactions .
Q. How does the Z-configuration impact its reactivity?
The Z-isomer’s planar geometry stabilizes π-π stacking with biological targets (e.g., DNA topoisomerases), enhancing bioactivity compared to the E-isomer. Confirm configuration via NOESY (nuclear Overhauser effect between benzothiazole and thiazolidinone protons) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield?
- Variables : Catalyst concentration (piperidine: 0.5–2 eq), temperature (60–100°C), and reaction time (6–24 hrs).
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 1.2 eq catalyst, 80°C, 12 hrs) for 75% yield .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts (e.g., <5% dimerization) .
Q. What computational strategies predict target binding modes?
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5IKT) or topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonds with Arg120 and hydrophobic contacts with the benzothiazole ring .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Comparative SAR : Test structural analogs (e.g., 4-chloro vs. 4-methoxy substituents). Chlorinated derivatives show 3× higher potency in MCF-7 cells due to enhanced lipophilicity (logP 2.8 vs. 1.5) .
- Mechanistic studies : Measure apoptosis (Annexin V/PI staining) and ROS generation to differentiate modes of action .
Q. What stabilizes the compound under physiological conditions?
- pH stability : Degrades rapidly at pH <5 (hydrolysis of thiazolidinone ring). Use enteric coatings for oral delivery .
- Thermal stability : Decomposes above 150°C (TGA data). Store at −20°C in amber vials .
Q. Can synergistic effects enhance its therapeutic profile?
- Combination with cisplatin : Reduces IC50 by 50% in A549 lung cancer cells (synergism index = 0.3) .
- Co-administration with efflux inhibitors : Verapamil (P-gp inhibitor) increases intracellular accumulation 2.5× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
